

Characterization of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

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Compound of Interest

Compound Name: 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

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An In-Depth Technical Guide to the Characterization of **4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid**

Introduction: A Strategic Building Block for Modern Synthesis

In the landscape of drug discovery and materials science, the strategic construction of complex molecular architectures is paramount. Arylboronic acids are indispensable reagents, serving as key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^[1] This guide focuses on **4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid**, a multifunctional building block whose utility is enhanced by the specific arrangement of its substituents.

The presence of an ortho-nitro group and a para-isopropoxycarbonyl group creates a unique electronic and steric profile. The electron-withdrawing nature of these groups influences the reactivity of the boronic acid, while the steric bulk of the ortho-nitro group presents specific challenges and opportunities in reaction design.^{[2][3]} Understanding the detailed characterization of this compound is therefore essential for its effective and reliable application in complex synthetic pathways.

This document provides a comprehensive technical overview, from synthesis and purification to in-depth spectroscopic analysis and reactivity profiling. It is designed for researchers, chemists,

and drug development professionals who require a robust understanding of this versatile reagent to accelerate their research and development programs.

Molecular and Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. The key identifiers and physicochemical characteristics of **4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid** are summarized below.

Diagram 1: Molecular Structure

Caption: Molecular structure of **4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid**.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid	[4]
CAS Number	1150114-61-6	[4][5]
Molecular Formula	C ₁₀ H ₁₂ BNO ₆	[4][6]
Molecular Weight	253.02 g/mol	[4][6]
Appearance	Typically an off-white to yellow solid	Inferred from similar compounds
SMILES	B(C1=C(C=C(C=C1)C(=O)OC(OC)C)--INVALID-LINK--[O-])	[4]

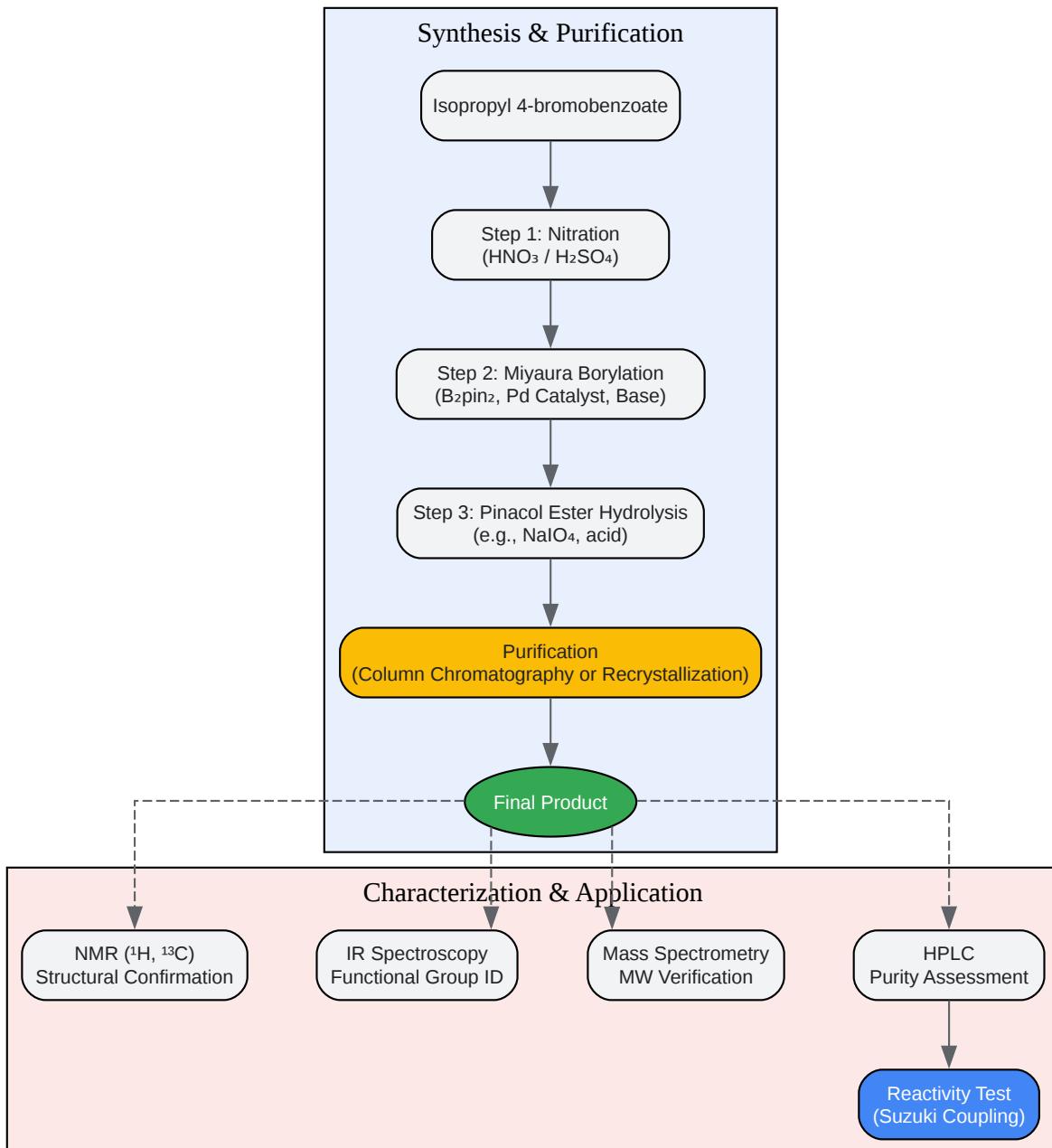
| Storage | Store at 2-8°C or -20°C, sealed in dry conditions | [5][6] |

Synthesis and Purification

While **4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid** is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control

strategies. A plausible and robust laboratory-scale synthesis proceeds via a two-step sequence starting from isopropyl 4-bromobenzoate.

Diagram 2: Synthetic and Characterization Workflow

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Caption: General workflow for the synthesis, purification, and characterization of the title compound.

Experimental Protocol: Synthesis

Expertise & Rationale: This protocol employs a standard nitration followed by a palladium-catalyzed Miyaura borylation. The borylation is a reliable method for converting aryl halides to boronic esters. The final hydrolysis step unmasks the boronic acid. Each step requires careful control of temperature and stoichiometry to minimize side reactions, such as over-nitration or deborylation.

Step 1: Synthesis of Isopropyl 4-bromo-3-nitrobenzoate

- Cool a stirred solution of concentrated sulfuric acid (50 mL) to 0°C in an ice-salt bath.
- Slowly add isopropyl 4-bromobenzoate (10 g, 41.1 mmol) portion-wise, ensuring the temperature remains below 5°C.
- Prepare the nitrating mixture by slowly adding concentrated nitric acid (3.2 mL, ~74 mmol) to concentrated sulfuric acid (10 mL) at 0°C.
- Add the nitrating mixture dropwise to the solution from step 2 over 30 minutes, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours. Monitor progress by TLC (e.g., 20% EtOAc in hexanes).
- Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice (~200 g) with vigorous stirring.
- Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of **4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid** pinacol ester

- To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the isopropyl 4-bromo-3-nitrobenzoate (5.0 g, 17.2 mmol), bis(pinacolato)diboron (B₂pin₂, 5.2 g, 20.6 mmol), and

potassium acetate (KOAc, 5.1 g, 51.6 mmol).

- Add anhydrous dioxane (60 mL).
- Degas the mixture by bubbling with N₂ or Ar for 15 minutes.
- Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 630 mg, 0.86 mmol).
- Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor by TLC or LC-MS.
- Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 5-15% ethyl acetate in hexanes).

Step 3: Hydrolysis to **4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid**

- Dissolve the pinacol ester from Step 2 (e.g., 4.0 g) in a 4:1 mixture of THF and water (50 mL).
- Add sodium periodate (NaIO₄, 1.5 equivalents) followed by 1N HCl (1.5 equivalents).
- Stir the mixture vigorously at room temperature for 4-6 hours.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product. Further purification can be achieved by trituration with hexanes or recrystallization if necessary.

Structural Elucidation and Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and is a hallmark of a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for confirming the precise arrangement of atoms. For this molecule, ^1H NMR will confirm the presence and connectivity of the aromatic and isopropyl protons. ^{13}C NMR will verify the carbon skeleton. A solvent like DMSO-d₆ is often chosen for its ability to dissolve polar analytes and to observe the exchangeable B(OH)₂ protons, which typically appear as a broad singlet.

Protocol: NMR Sample Preparation

- Accurately weigh 5-10 mg of the dried compound.
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Cap the tube and gently agitate to ensure complete dissolution.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Table 2: Predicted ^1H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.40	d	1H	Ar-H (H3)	Ortho to both nitro and boronic acid groups, highly deshielded.
~8.25	dd	1H	Ar-H (H5)	Ortho to carbonyl, meta to nitro group.
~7.95	d	1H	Ar-H (H6)	Ortho to boronic acid, meta to nitro group.
~5.10	sept	1H	-OCH(CH ₃) ₂	Isopropyl methine proton, split by 6 methyl protons.
~1.35	d	6H	-OCH(CH ₃) ₂	Isopropyl methyl protons, split by the methine proton.

| Broad singlet | - | 2H | B(OH)₂ | Exchangeable protons of the boronic acid group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~164.5	C=O (Ester)
~150.0	C-NO ₂
~138.0	Ar-C
~135.0	Ar-C
~130.0	C-B (broad due to quadrupolar relaxation)
~125.0	Ar-C
~70.0	-OCH(CH ₃) ₂

| ~21.5 | -OCH(CH₃)₂ |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum for this compound should show characteristic absorptions for the nitro, ester carbonyl, and boronic acid moieties. Attenuated Total Reflectance (ATR) is a common, solvent-free technique for solid samples.

Table 4: Key IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3500-3200 (broad)	O-H	Stretch (Boronic acid)
~1725	C=O	Stretch (Ester)
~1530 & ~1350	N-O	Asymmetric & Symmetric Stretch (Nitro)
~1380	B-O	Stretch (Boronic acid)

| ~1250 | C-O | Stretch (Ester) |

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically showing the $[M-H]^-$ ion in negative mode or $[M+H]^+$ in positive mode.

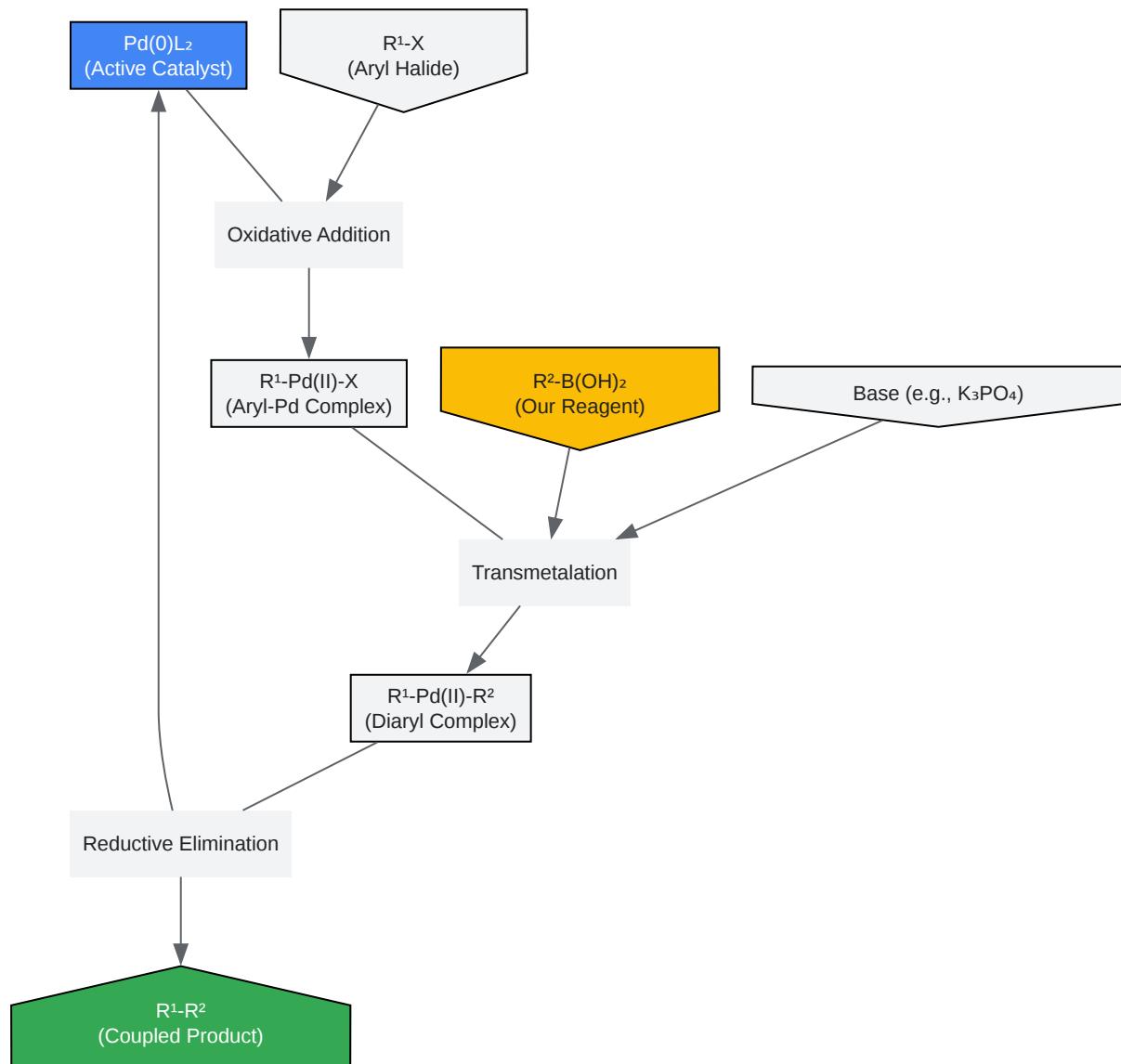
- Expected $[M-H]^-$ (Negative Ion Mode): 252.07
- Expected $[M+Na]^+$ (Positive Ion Mode): 276.06

Reactivity Profile in Suzuki-Miyaura Coupling

The primary utility of **4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid** is in Suzuki-Miyaura cross-coupling reactions.^[1] The ortho-nitro group poses a significant steric challenge, which can hinder the crucial transmetalation step of the catalytic cycle.^{[2][3]}

Expertise & Rationale: Overcoming this steric hindrance requires judicious selection of the palladium catalyst and ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.^[2] These ligands promote the formation of a coordinatively unsaturated palladium species that can more readily accommodate the bulky boronic acid, thereby facilitating transmetalation. The choice of base and solvent is also critical for an efficient reaction.^[1]

Diagram 3: Suzuki-Miyaura Catalytic Cycle

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Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the transmetalation step.

Protocol: Optimized Suzuki-Miyaura Coupling

Trustworthiness: This protocol incorporates best practices for setting up an inert, anhydrous reaction, which is critical for the stability and activity of the palladium catalyst.

- To an oven-dried microwave vial or Schlenk flask, add **4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid** (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a suitable base such as potassium phosphate (K_3PO_4 , 3.0 equiv.).
- Seal the vessel with a septum and purge with an inert gas (N_2 or Ar) for 10-15 minutes.
- In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., $Pd_2(dbu)_3$, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in an anhydrous, degassed solvent (e.g., dioxane or toluene).
- Add the solvent to the main reaction vessel via syringe, followed by the catalyst solution.
- Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) for the required time (2-24 hours).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Handling, Storage, and Safety

Expertise & Rationale: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar nitrophenylboronic acids can be used to establish prudent handling practices.^{[7][8]} Boronic acids, in general, are considered irritants.

- **Handling:** Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical

fume hood to avoid inhalation of dust.[7][8]

- Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (2-8°C or -20°C).[5][6] Boronic acids can be susceptible to dehydration to form boroxines, so keeping them dry is crucial for maintaining reactivity.
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]
 - Skin Contact: Wash off immediately with soap and plenty of water.[7]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [8]

Conclusion

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a valuable, albeit challenging, building block for organic synthesis. Its successful application hinges on a comprehensive understanding of its physicochemical properties, structural features, and reactivity. The characterization workflow detailed in this guide—combining spectroscopic analysis (NMR, IR, MS), chromatographic purity assessment, and a well-defined reactivity profile—provides the necessary framework for researchers to confidently integrate this reagent into their synthetic programs. By employing optimized reaction conditions, particularly the use of sterically demanding ligands in Suzuki-Miyaura couplings, the synthetic potential of this versatile molecule can be fully realized.

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